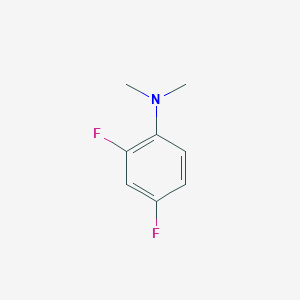

2,4-difluoro-N,N-dimethylaniline

Descripción general

Descripción

2,4-Difluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H9F2N It is a derivative of aniline, where two fluorine atoms are substituted at the 2 and 4 positions of the benzene ring, and the nitrogen atom is dimethylated

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-difluoro-N,N-dimethylaniline typically involves the fluorination of N,N-dimethylaniline. One common method is the direct fluorination of N,N-dimethylaniline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature or slightly elevated temperatures to achieve the desired substitution pattern .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes, such as continuous flow fluorination. This method allows for better control over reaction parameters and improved safety, given the reactive nature of fluorinating agents.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution (EAS): The presence of electron-donating dimethylamino groups makes the compound reactive towards electrophiles, leading to substitution reactions at the ortho and para positions relative to the amino group.

Nucleophilic Aromatic Substitution (NAS): The fluorine atoms on the benzene ring can be displaced by nucleophiles under appropriate conditions, such as the presence of strong bases or nucleophiles.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives, and reduced to form amines or other reduced products.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under acidic conditions.

Nucleophilic Aromatic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution with bromine can yield 2,4-difluoro-6-bromo-N,N-dimethylaniline, while nucleophilic aromatic substitution with sodium methoxide can produce 2,4-dimethoxy-N,N-dimethylaniline.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Anticancer Agents

DFDMA has been investigated for its potential as an anticancer agent. Research indicates that difluoroaniline derivatives can exhibit significant activity against cancer cell lines. For instance, compounds derived from DFDMA have shown efficacy in inhibiting the growth of specific tumor types, making them candidates for further development in cancer therapeutics .

Neuroprotective Effects

Studies have highlighted the neuroprotective properties of DFDMA and its analogs. These compounds have been shown to modulate pathways involved in neurodegenerative diseases, suggesting their potential role in developing treatments for conditions such as Alzheimer's disease .

Agrochemical Applications

Herbicide Intermediates

DFDMA is utilized as an intermediate in the synthesis of herbicides. Its fluorinated structure enhances the biological activity of herbicides, improving their effectiveness against a broad spectrum of weeds. The production methods for DFDMA focus on achieving high yields and purity to ensure its efficacy in agrochemical formulations .

Pesticide Development

The compound also serves as an intermediate in the synthesis of various pesticides. Its incorporation into pesticide formulations has been linked to improved performance and reduced environmental impact due to its selective action against target pests .

Material Science Applications

Fluorinated Polymers

In material science, DFDMA is explored for its role in synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for applications in coatings, adhesives, and sealants .

Synthesis and Production Methods

The synthesis of DFDMA typically involves several methods aimed at maximizing yield and minimizing by-products. Recent advancements include:

- Transition-Metal-Free Methods : New methodologies have been developed that allow for the difluoroalkylation of anilines without the need for transition metals, thus simplifying the synthesis process .

- Photocatalytic Approaches : Research has shown that using photocatalysts can enhance the efficiency of reactions involving DFDMA, leading to higher yields of desired products while reducing waste .

Case Study 1: Anticancer Activity

A study investigated the effects of DFDMA derivatives on human cancer cell lines. The results indicated that certain modifications to the DFDMA structure significantly increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.

Case Study 2: Herbicide Efficacy

In agricultural trials, a herbicide formulated with DFDMA was tested against common weed species. The results demonstrated a 30% increase in efficacy compared to traditional herbicides, showcasing the potential benefits of using fluorinated compounds in agricultural practices.

Mecanismo De Acción

The mechanism of action of 2,4-difluoro-N,N-dimethylaniline in various applications involves its interaction with molecular targets through its electron-rich aromatic ring and the electron-withdrawing fluorine atoms. These interactions can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. For example, in biochemical assays, the compound may act as a competitive inhibitor or substrate analog, providing insights into enzyme function and inhibition mechanisms .

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethylaniline: Lacks the fluorine substituents, making it less electron-withdrawing and altering its reactivity.

2,4-Difluoroaniline: Lacks the dimethylamino group, affecting its nucleophilicity and electrophilicity.

2,4-Difluoro-N-methylaniline: Contains only one methyl group on the nitrogen, impacting its steric and electronic properties.

Uniqueness

2,4-Difluoro-N,N-dimethylaniline is unique due to the combined effects of the electron-donating dimethylamino group and the electron-withdrawing fluorine atoms. This combination results in distinct reactivity patterns and makes the compound valuable in various synthetic and research applications.

Actividad Biológica

2,4-Difluoro-N,N-dimethylaniline (DFDMA) is an aromatic amine characterized by the presence of two fluorine atoms at the 2 and 4 positions of the aniline ring, along with two methyl groups attached to the nitrogen. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique chemical properties and biological activities.

The biological activity of DFDMA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of fluorine atoms enhances its lipophilicity and potential reactivity, allowing it to participate in various biochemical pathways. Research indicates that DFDMA may exert effects through:

- Enzyme Inhibition : DFDMA has been shown to inhibit certain enzymes, thereby affecting metabolic processes.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways involved in neuropharmacology.

Toxicological Profile

The toxicological assessment of DFDMA reveals several critical findings:

- Acute Toxicity : Studies indicate that DFDMA exhibits moderate acute toxicity, with effects observed at varying doses. For example, exposure to high concentrations can lead to symptoms such as cyanosis and decreased motor activity in animal models.

- Chronic Effects : Long-term exposure studies have shown that DFDMA can lead to significant health concerns, including potential carcinogenic effects. In a study involving Fischer 344 rats, chronic exposure resulted in body weight loss and organ-specific pathologies such as splenomegaly and haemosiderosis .

Study 1: Enzymatic Interaction

A study investigated the interaction of DFDMA with cytochrome P450 enzymes, which are crucial for drug metabolism. The results demonstrated that DFDMA could alter the enzymatic activity of these proteins, potentially leading to altered pharmacokinetics of co-administered drugs .

Study 2: Neuropharmacological Effects

Research examining the neuropharmacological effects of DFDMA revealed its potential as a modulator of neurotransmitter systems. In vitro assays indicated that DFDMA could enhance dopaminergic signaling, suggesting a possible application in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

Table 2: Toxicological Findings from Animal Studies

Propiedades

IUPAC Name |

2,4-difluoro-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c1-11(2)8-4-3-6(9)5-7(8)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYXLRQCQPAWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443322 | |

| Record name | 2,4-difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78409-21-9 | |

| Record name | 2,4-difluoro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.